

spectroscopic comparison of 1-(2-Methoxypyridin-3-yl)ethanol and its precursors

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Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-yl)ethanol

Cat. No.: B178863

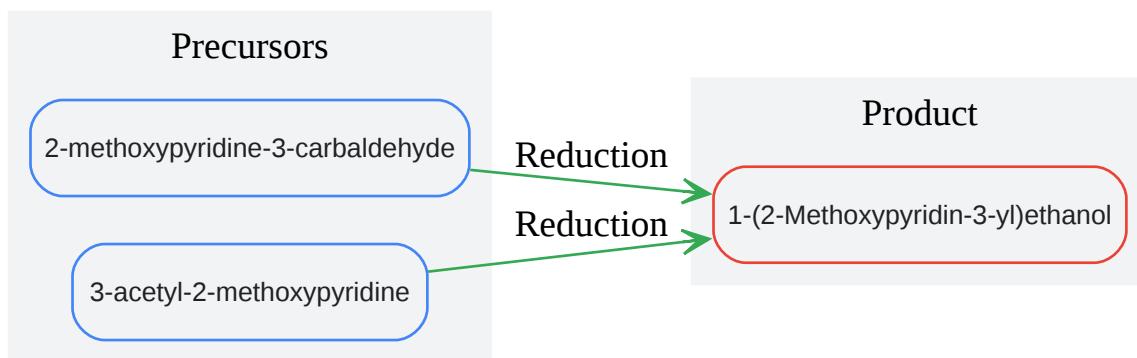
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A Spectroscopic Guide to the Analysis of **1-(2-Methoxypyridin-3-yl)ethanol** and Its Precursors

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, **1-(2-Methoxypyridin-3-yl)ethanol**, and its common precursors, 2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine. Understanding the distinct spectral signatures of these compounds is crucial for monitoring reaction progress, assessing purity, and confirming the identity of the final product. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for rigorous molecular analysis.

Introduction: The Synthetic Context

The synthesis of **1-(2-Methoxypyridin-3-yl)ethanol** often proceeds via the reduction of a carbonyl group at the 3-position of the 2-methoxypyridine scaffold. The choice of starting material, either the aldehyde (2-methoxypyridine-3-carbaldehyde) or the ketone (3-acetyl-2-methoxypyridine), dictates the specific reducing agent and reaction conditions. Spectroscopic analysis provides a powerful tool to track the conversion of the carbonyl group to the secondary alcohol, a key transformation in this synthetic pathway.



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Caption: Synthetic routes to **1-(2-Methoxypyridin-3-yl)ethanol**.

Spectroscopic Comparison: A Multi-faceted Approach

We will now delve into a comparative analysis using Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecular structure, functional groups, and molecular weight of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the connectivity of atoms within a molecule.

^1H NMR Spectroscopy

The proton NMR spectra of our target compound and its precursors reveal key differences, particularly in the signals corresponding to the substituent at the 3-position.

- **1-(2-Methoxypyridin-3-yl)ethanol:** The formation of the secondary alcohol is confirmed by the appearance of a quartet (CH) and a doublet (CH_3) for the ethyl group, along with a broad singlet for the hydroxyl proton (-OH).

- 2-methoxypyridine-3-carbaldehyde: This precursor is characterized by a singlet for the aldehydic proton, typically found in the downfield region (around 10 ppm).
- 3-acetyl-2-methoxypyridine: The presence of the acetyl group is indicated by a sharp singlet for the methyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectra provide further evidence for the structural differences.

- **1-(2-Methoxypyridin-3-yl)ethanol:** The carbon attached to the hydroxyl group (C-OH) will appear as a distinct signal in the aliphatic region.
- 2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine: The carbonyl carbons of the aldehyde and ketone functionalities will be observed as highly deshielded signals in the downfield region of the spectrum.

Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)

Compound	Key ¹ H NMR Signals (δ , ppm)	Key ¹³ C NMR Signals (δ , ppm)
1-(2-Methoxypyridin-3-yl)ethanol	~4.9 (q, 1H, CH-OH), ~1.5 (d, 3H, CH ₃), ~3.9 (s, 3H, OCH ₃)	~65 (CH-OH), ~23 (CH ₃), ~53 (OCH ₃)
2-methoxypyridine-3-carbaldehyde	~10.1 (s, 1H, CHO), ~3.9 (s, 3H, OCH ₃)	~192 (CHO), ~53 (OCH ₃)
3-acetyl-2-methoxypyridine	~2.6 (s, 3H, COCH ₃), ~3.9 (s, 3H, OCH ₃)	~198 (C=O), ~28 (COCH ₃), ~53 (OCH ₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The key vibrational frequencies provide a clear distinction between the carbonyl-containing precursors and the

alcohol product.

- **1-(2-Methoxypyridin-3-yl)ethanol:** The most prominent feature is a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration will appear in the 1000-1200 cm^{-1} region.
- 2-methoxypyridine-3-carbaldehyde and 3-acetyl-2-methoxypyridine: These precursors will exhibit a strong, sharp absorption band in the carbonyl stretching region, typically around 1680-1720 cm^{-1} .

Table 2: Key IR Absorption Frequencies (in cm^{-1})

Compound	C=O Stretch (cm^{-1})	O-H Stretch (cm^{-1})	C-O Stretch (cm^{-1})
1-(2-Methoxypyridin-3-yl)ethanol	N/A	3200-3600 (broad)	1000-1200
2-methoxypyridine-3-carbaldehyde	~1700 (strong, sharp)	N/A	N/A
3-acetyl-2-methoxypyridine	~1690 (strong, sharp)	N/A	N/A

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M^+) will differ between the product and its precursors, allowing for their unambiguous identification.

- **1-(2-Methoxypyridin-3-yl)ethanol:** The molecular formula is $\text{C}_8\text{H}_{11}\text{NO}_2$, with a molecular weight of 153.18 g/mol .[\[1\]](#)[\[2\]](#)
- 2-methoxypyridine-3-carbaldehyde: The molecular formula is $\text{C}_7\text{H}_7\text{NO}_2$, with a molecular weight of 137.14 g/mol .[\[3\]](#)[\[4\]](#)
- 3-acetyl-2-methoxypyridine: The molecular formula is $\text{C}_8\text{H}_9\text{NO}_2$, with a molecular weight of 151.16 g/mol .

Table 3: Molecular Weights

Compound	Molecular Formula	Molecular Weight (g/mol)
1-(2-Methoxypyridin-3-yl)ethanol	C ₈ H ₁₁ NO ₂	153.18
2-methoxypyridine-3-carbaldehyde	C ₇ H ₇ NO ₂	137.14
3-acetyl-2-methoxypyridine	C ₈ H ₉ NO ₂	151.16

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). For a comprehensive guide on NMR data processing, refer to "High-Resolution NMR Techniques in Organic Chemistry" by Timothy D. W. Claridge.

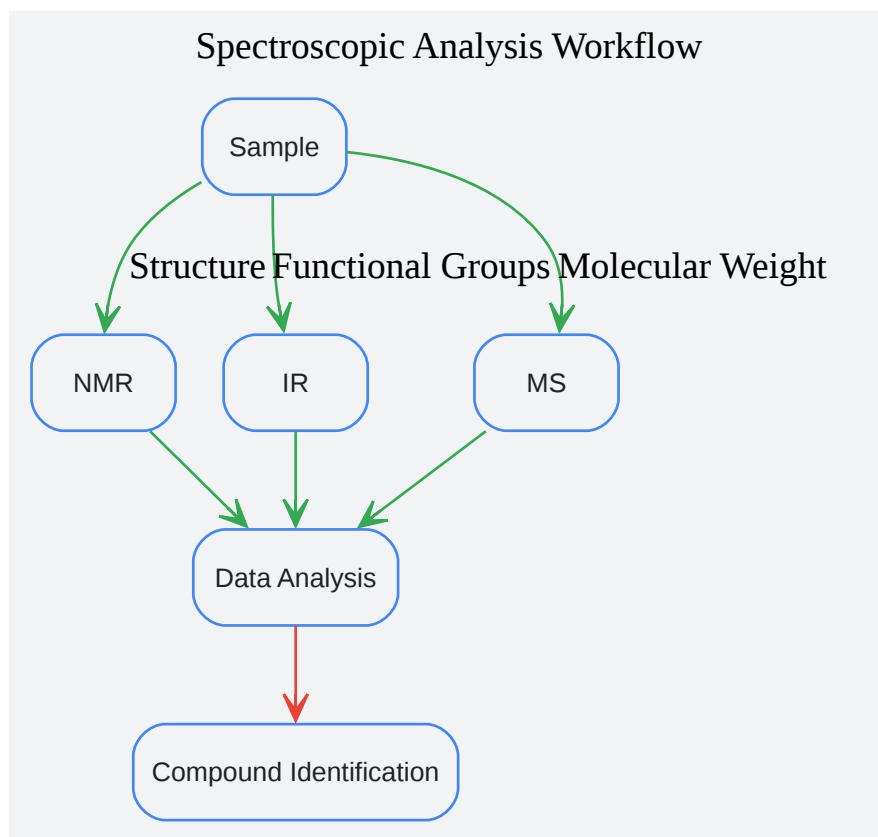
IR Spectroscopy

- Sample Preparation:

- Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. For a detailed explanation of IR spectral interpretation, consult "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Acquisition: Acquire the mass spectrum, ensuring that the molecular ion peak is clearly resolved.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.



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Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for the unambiguous identification and differentiation of **1-(2-Methoxypyridin-3-yl)ethanol** and its precursors. By carefully analyzing the key spectral features outlined in this guide, researchers can confidently monitor the progress of their synthesis, assess the purity of their products, and ensure the structural integrity of their target molecules. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible results, which are the cornerstone of scientific integrity and successful drug development.

References

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